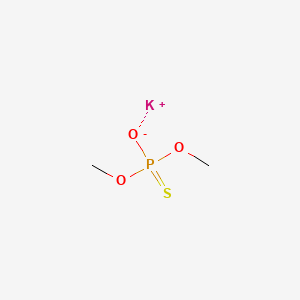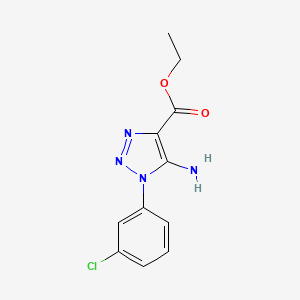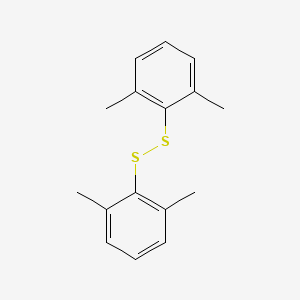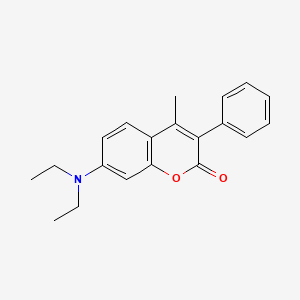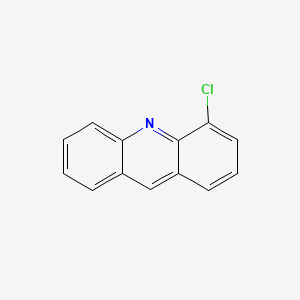
4-Chloroacridine
概要
説明
4-Chloroacridine is a chemical compound with the molecular formula C13H8ClN . It has an average mass of 213.662 Da and a mono-isotopic mass of 213.034531 Da . It is also known by other names such as 4-Chloracridin in German, 4-Chloroacridine in French, and Acridine, 4-chloro- .
Synthesis Analysis
The synthesis of acridine derivatives, including 4-Chloroacridine, often begins with Ullmann condensation . For instance, the synthesis of chalcone-based acridine derivatives starts with Ullmann condensation of 2,4-dichlorobenzoic acid and 4-methoxyaniline . This yields a compound which is then cyclized in the presence of POCl3 to yield 6,9-dichloro-2-methoxyacridine . This compound is then reacted with 1-(4-aminophenyl)ethan-1-one in the presence of HCl .Molecular Structure Analysis
The molecular structure of 4-Chloroacridine is planar, which is a common characteristic of acridine derivatives . This planarity is crucial for its interactions with other molecules and its biological activity .Chemical Reactions Analysis
Acridine derivatives, including 4-Chloroacridine, are known for their broad range of chemical reactions . They are capable of intercalation into double-stranded DNA, which is primarily responsible for their mode of action . This intercalation is facilitated by charge transfer and π-stacking interactions .Physical And Chemical Properties Analysis
4-Chloroacridine has a density of 1.3±0.1 g/cm3, a boiling point of 379.4±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.3±3.0 kJ/mol and a flash point of 215.2±6.0 °C . Its index of refraction is 1.729, and it has a molar refractivity of 64.9±0.3 cm3 .科学的研究の応用
1. Catalytic Decomposition in Environmental Remediation
Research conducted by Huang et al. (2003) investigated the catalytic decomposition of hydrogen peroxide and 4-chlorophenol in the presence of modified activated carbons. This study is significant for environmental remediation, particularly in the decomposition of hazardous chemicals in water sources. The findings suggest that activated carbons can be modified to enhance the decomposition of harmful substances like 4-chlorophenol, which is structurally similar to 4-chloroacridine, thereby improving water treatment processes (Huang et al., 2003).
2. Electrochemistry in Analytical Chemistry
A study by Zettersten et al. (2009) explored the oxidation of 4-chloroaniline using electrochemistry coupled with electrospray ionization mass spectrometry. This research is crucial for developing new methods in analytical chemistry, especially for compounds related to 4-chloroacridine. The oxidation pathways revealed in the study are valuable for understanding the behavior of similar compounds in various chemical processes (Zettersten, Sjöberg & Nyholm, 2009).
3. Pharmaceutical Synthesis and Drug Design
In pharmaceutical research, Staderini et al. (2013) demonstrated the microwave irradiation-based synthesis of aminated heterocycles, including derivatives of 4-chloroacridine. This approach is crucial for synthesizing complex molecular structures efficiently, which can be used in drug development and other medical applications. The study provides insights into greener and faster methods for synthesizing compounds that have potential medicinal value (Staderini et al., 2013).
4. Interaction with DNA in Biochemical Studies
Rupar et al. (2020) investigated the electrochemical behavior of 9-chloroacridine, a molecule related to 4-chloroacridine, and its interaction with double-stranded DNA. This research is significant for understanding how such compounds interact with genetic material, which is essential in the field of biochemistry and pharmaceuticals. The insights gained can contribute to the design of drugs that target DNA or use DNA interactions for therapeutic purposes (Rupar et al., 2020).
作用機序
The mechanism of action of acridine derivatives like 4-Chloroacridine primarily involves DNA intercalation . This intercalation, driven by charge transfer and π-stacking interactions, sandwiches the polyaromatic chromophore between the base pairs of the double helix, eventually causing the helical structure to unwind .
Safety and Hazards
将来の方向性
Acridine derivatives, including 4-Chloroacridine, have been actively researched over the years as potential therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . Future research may focus on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, to broaden the applicability of acridine derivatives . It is also critical to investigate how acridine derivatives function in cancer treatment and to continue developing effective approaches for finding and optimizing acridine derivatives for localizing at disease sites .
特性
IUPAC Name |
4-chloroacridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCXZGRKDRKMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183005 | |
| Record name | Acridine, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroacridine | |
CAS RN |
28814-25-7 | |
| Record name | Acridine, 4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028814257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



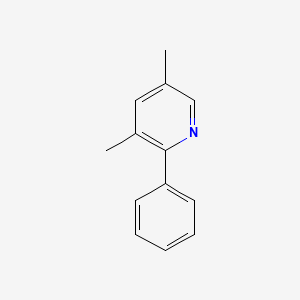
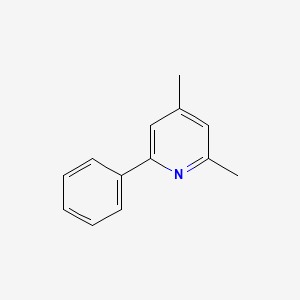
![1-(4-Chlorophenyl)-5-[(triphenylphosphoranylidene)amino]-1H-1,2,3-triazole-4-carboxylic acid ethyl ester](/img/structure/B3064970.png)

![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3064983.png)
![2,2'-[(2-Methoxyphenyl)imino]diethanol](/img/structure/B3064997.png)
![1-[2,4-Dihydroxy-5-(3-methyl-2-butenyl)phenyl]ethanone](/img/structure/B3065017.png)

